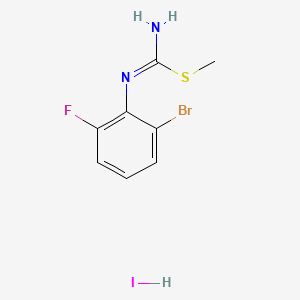

methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide

Beschreibung

Methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide is a halogenated carbamimidothioate salt characterized by a 2-bromo-6-fluorophenyl substituent and a hydroiodide counterion. This compound is structurally related to several analogs explored in medicinal chemistry and organic synthesis, with variations in halogenation, substituent groups, and heterocyclic frameworks .

Eigenschaften

Molekularformel |

C8H9BrFIN2S |

|---|---|

Molekulargewicht |

391.04 g/mol |

IUPAC-Name |

methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide |

InChI |

InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H |

InChI-Schlüssel |

VSEKTFKBSOLJFR-UHFFFAOYSA-N |

Kanonische SMILES |

CSC(=NC1=C(C=CC=C1Br)F)N.I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide typically involves the reaction of 2-bromo-6-fluoroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamimidothioate intermediate. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Wissenschaftliche Forschungsanwendungen

Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Carbamimidothioates

a. Methyl (2,4,6-Trichlorophenyl)carbamimidothioate Hydroiodide

- Molecular Formula : C₈H₈Cl₃IN₂S

- Molecular Weight : 397.48 g/mol

- Key Features : Three chlorine atoms on the phenyl ring increase lipophilicity and steric bulk compared to the target compound. The trichlorophenyl group may enhance binding to hydrophobic enzyme pockets but could reduce solubility .

- Applications : Likely explored for enzyme inhibition due to halogenated aryl groups.

b. Methyl Carbamimidothioate Hydroiodide

- Molecular Formula : C₂H₇IN₂S

- Molecular Weight : 218.06 g/mol

- Key Features: Lacks aryl substituents, making it a simpler analog.

c. Target Compound: Methyl N'-(2-Bromo-6-fluorophenyl)carbamimidothioate; Hydroiodide

- Inferred Molecular Formula : C₈H₈BrFIN₂S (estimated)

- Molecular Weight : ~397 g/mol (similar to trichlorophenyl analog)

- Key Features: Bromo and fluoro substituents provide a balance of electron-withdrawing effects and moderate lipophilicity. The iodine counterion improves solubility compared to non-salt forms .

Heterocyclic Carbamimidothioate Derivatives

a. (4-Bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl carbamimidothioate

- Molecular Formula : C₁₂H₁₂BrN₅OS

- Molecular Weight : 355–357 g/mol (LC/MS data)

- Key Features : Incorporates a pyrazolone ring, introducing hydrogen-bonding sites and rigidity. The bromo substituent and methyl group enhance stability and target selectivity .

b. N-(4-Methylbenzhydryl)carbamimidothioate Hydroiodide

- Molecular Formula: Not explicitly provided (estimated C₂₁H₂₀IN₂S)

- The methyl substituent fine-tunes electronic properties .

Comparative Data Table

*Inferred based on structural analogs.

Biologische Aktivität

Methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and antifungal properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉BrFIN₂S and a molecular weight of approximately 292.14 g/mol. Its structure features a carbamimidothioate functional group linked to a 2-bromo-6-fluorophenyl moiety, which is crucial for its biological interactions. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms. The specific mechanisms of action remain under investigation, but the compound's ability to disrupt microbial cell processes is hypothesized.

The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Interaction with specific enzymes or receptors may inhibit essential microbial functions.

- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.

Synthesis

The synthesis of methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide involves several steps, typically including:

- Formation of the Carbamimidothioate Group : Reacting appropriate thiol derivatives with isocyanates.

- Bromination and Fluorination : Selective halogenation of the phenyl ring to introduce bromine and fluorine substituents.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl N'-(2,6-dichlorophenyl)carbamimidothioate | C₈H₉Cl₂N₂S | Contains dichloro substituents instead of bromo and fluoro |

| Methyl 2-bromo-5-chlorobenzoate | C₈H₆BrClO₂ | A simpler ester structure with similar halogenation |

| Methyl 2-bromo-5-trifluoromethylbenzoate | C₉H₆BrF₃O₂ | Incorporates trifluoromethyl group instead of fluorine |

The unique combination of a carbamimidothioate group with both bromine and fluorine substituents may enhance its biological activity compared to similar compounds lacking these features.

Case Studies and Research Findings

Several studies have explored the biological activity of methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide:

- Antimicrobial Efficacy Study : A recent study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential application in treating skin infections.

- Mechanistic Studies : Research employing surface plasmon resonance has indicated that methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide binds selectively to certain enzymes involved in microbial metabolism, providing insights into its mode of action.

- Toxicological Assessments : Preliminary toxicity studies indicate that while the compound shows promising antimicrobial effects, further investigations are necessary to evaluate its safety profile in vivo.

Q & A

Q. What are the optimal synthetic routes for methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of halogenated carbamimidothioates typically involves nucleophilic substitution or condensation reactions. For example, coupling 2-bromo-6-fluoroaniline with methyl carbamimidothioate under acidic conditions may yield the target compound. To optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry), employ factorial design experiments to assess interactions between variables. For instance, a 2³ factorial design (temperature, solvent ratio, catalyst loading) can identify dominant factors affecting yield . Post-synthesis, purification via recrystallization or column chromatography (using silica gel and polar/non-polar solvent gradients) is critical to isolate the hydroiodide salt. Validate purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide, and how should data contradictions be resolved?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic proton splitting patterns to confirm bromo and fluoro substituent positions. For instance, the deshielded proton adjacent to bromine (δ ~7.5–8.5 ppm) and fluorine’s para-directing effect can validate regiochemistry.

- FT-IR : Confirm thiocarbamate bonds (C=S stretch ~1050–1250 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₇BrFN₂S·HI) and isotopic patterns (Br/F signatures).

- Contradiction Resolution : If NMR and IR data conflict (e.g., unexpected N–H absence), cross-check with X-ray crystallography (if single crystals are obtainable) or computational simulations (DFT for vibrational modes) .

Q. How does the hydroiodide counterion influence the compound’s stability and solubility in aqueous vs. organic solvents?

- Methodological Answer : Hydroiodide salts generally enhance aqueous solubility due to ionic dissociation but may reduce stability under basic conditions. Perform accelerated stability studies :

- Dissolve the compound in DMSO, water, and ethanol.

- Monitor degradation (HPLC/TLC) under varying pH (2–12) and temperatures (25–60°C).

- Use Arrhenius kinetics to predict shelf-life. For example, iodide’s susceptibility to oxidation (to I₂) under light/heat necessitates storage in amber vials at –20°C .

Advanced Research Questions

Q. What computational strategies can predict reaction intermediates and transition states in the synthesis of methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate; hydroiodide?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the reaction pathway using Gaussian or ORCA software. Calculate Gibbs free energy profiles for key steps (e.g., nucleophilic attack of aniline on thiourea derivatives).

- Transition State (TS) Optimization : Use the Berny algorithm to locate TS structures, validated by frequency analysis (no imaginary frequencies).

- Solvent Effects : Apply the SMD continuum model to simulate solvent polarity’s impact on activation energy. Compare computational results with experimental kinetics (e.g., Eyring plots) .

Q. How can AI-driven reaction path search methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum-Chemical Reaction Databases : Train AI models (e.g., neural networks) on datasets like Reaxys to predict feasible substitution patterns. For example, replace bromine with other halogens or electron-withdrawing groups.

- Active Learning Loops : Use platforms like ICReDD to iteratively refine reaction conditions. For instance, AI-generated Pareto fronts can balance yield and purity by optimizing temperature/pH trade-offs .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., thiocarbamate interactions with enzymatic targets) to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictory data between theoretical (DFT) predictions and experimental spectral results for this compound?

- Methodological Answer :

- Error Source Identification : Check basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. larger basis sets for halogen interactions).

- Solvent/Implicit-Explicit Modeling : Compare gas-phase DFT results with solvent-inclusive simulations (e.g., COSMO-RS).

- Empirical Corrections : Apply scaling factors to vibrational frequencies (e.g., 0.96–0.98 for IR stretches). If discrepancies persist (e.g., NMR chemical shifts), use machine learning tools like ShiftML to refine predictions .

Experimental Design & Data Analysis

Q. What factorial design approaches are suitable for optimizing the compound’s catalytic hydrogenation or Suzuki coupling reactions?

- Methodological Answer : Use a Box-Behnken design to assess three factors: catalyst loading (Pd/C, 1–5 mol%), temperature (50–100°C), and substrate ratio (1:1–1:3). Response surface methodology (RSM) can model interactions and identify optimal conditions. For example, a quadratic model may reveal that excess catalyst reduces yield due to side reactions .

Q. How can researchers validate the compound’s mechanism of action in biological assays while minimizing false positives?

- Methodological Answer :

- Counter-Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.